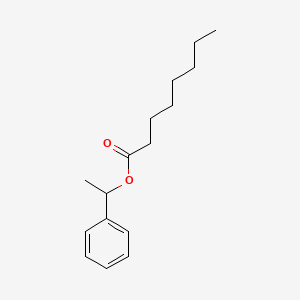
1-phenylethyl Octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl Octanoate, also known as 2-Phenylethyl Octanoate, is an ester compound with the molecular formula C16H24O2. It is formed by the esterification of octanoic acid and 1-phenylethanol. This compound is known for its pleasant fruity and floral aroma, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylethyl Octanoate can be synthesized through the esterification reaction between octanoic acid and 1-phenylethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through dynamic kinetic resolution (DKR) processes. This method involves the use of lipases as biocatalysts in the presence of zeolite beta to achieve high enantioselectivity. The process is efficient and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Phenylethyl Octanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octanoic acid and 1-phenylethanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Octanoic acid and 1-phenylethanol.
Transesterification: New ester and alcohol.
Reduction: Octanol and 1-phenylethanol.
Scientific Research Applications
1-Phenylethyl Octanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in plant volatile organic compounds (VOCs) and their ecological functions.
Medicine: Explored for its potential antimicrobial and antioxidant properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-Phenylethyl Octanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and floral aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity .
Comparison with Similar Compounds
1-Phenylethyl Octanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and benzyl acetate. These compounds share similar ester functional groups but differ in their alkyl or aryl substituents, leading to variations in their physical and chemical properties .
Ethyl Acetate: Commonly used as a solvent with a fruity aroma.
Methyl Butyrate: Known for its pineapple-like odor.
Benzyl Acetate: Has a pleasant jasmine-like fragrance.
This compound is unique due to its specific combination of a phenyl group and an octanoate ester, giving it distinct olfactory properties and making it valuable in specialized applications.
Properties
CAS No. |
3460-46-6 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-phenylethyl octanoate |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-6-10-13-16(17)18-14(2)15-11-8-7-9-12-15/h7-9,11-12,14H,3-6,10,13H2,1-2H3 |
InChI Key |
KEKSMFRTVJMXLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















